molecular formula C18H22N2O2 B13204975 N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide

N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide

Cat. No.: B13204975
M. Wt: 298.4 g/mol
InChI Key: OKFOLPXQRGGHKN-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide is a butanamide derivative featuring a 3-methylphenoxy group at the fourth carbon of the butanamide chain and a 4-(aminomethyl)phenyl substituent on the amide nitrogen. This compound is cataloged by Santa Cruz Biotechnology (sc-355278) and is available for research applications .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide

InChI

InChI=1S/C18H22N2O2/c1-14-4-2-5-17(12-14)22-11-3-6-18(21)20-16-9-7-15(13-19)8-10-16/h2,4-5,7-10,12H,3,6,11,13,19H2,1H3,(H,20,21)

InChI Key

OKFOLPXQRGGHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(aminomethyl)phenyl with 3-methylphenoxybutanoic acid under specific conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of signal transduction pathways and protein-protein interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations in Phenoxy and Phenylamide Groups

Key structural differences among butanamide analogs lie in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP)* Notable Features Reference
Target Compound C₁₈H₂₂N₂O₂ 298.39 g/mol 3-methylphenoxy, 4-aminomethylphenyl ~3.2 (estimated) High H-bond capacity, moderate lipo
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide C₁₈H₂₂N₂O₂ 298.39 g/mol 4-methylphenoxy, 4-aminomethylphenyl ~3.3 (estimated) Para-methyl enhances symmetry
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide C₂₁H₂₇NO₃ 353.45 g/mol tert-butylphenoxy, 3-methoxyphenyl ~4.5 Bulky tert-butyl group, electron-donating OCH₃
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide C₁₉H₂₀ClNO₃ 361.82 g/mol 4-Cl-2-methylphenoxy, 3-acetylphenyl ~3.8 Chlorine increases lipo, acetyl modulates reactivity
N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide C₁₇H₁₇BrClNO₂ 382.68 g/mol 4-Cl-2-methylphenoxy, 3-Br-phenyl ~4.1 Halogens enhance electronic effects

*LogP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • IUPAC Name : this compound

The compound features a phenyl group substituted with an aminomethyl group and a butanamide structure, contributing to its unique properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of Intermediate : The reaction of 4-(aminomethyl)phenyl with 3-methylphenoxybutanoic acid.
  • Amidation Reaction : The intermediate is subjected to amidation with butanoyl chloride in the presence of a base such as triethylamine.

This synthetic pathway allows for the production of the compound in various settings, from laboratory-scale synthesis to industrial production.

This compound is known to interact with specific proteins and enzymes, modulating their activity. This interaction can influence various cellular processes, including:

  • Signal Transduction Pathways : The compound may affect pathways involved in cell signaling, potentially leading to therapeutic effects.
  • Protein-Protein Interactions : By binding to certain proteins, it can alter their interactions and functionalities.

While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may play a role in treating diseases such as cancer and neurodegenerative disorders.

Pharmacological Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Inhibition of GABA Transporters : The compound has been evaluated for its inhibitory effects on GABA transporters (mGAT1 and mGAT4), which are critical targets for neuropathic pain therapies. In vitro assays indicated promising inhibitory activity with potential antinociceptive properties in rodent models .
  • Anti-inflammatory Effects : Research has shown that derivatives containing similar structural motifs can inhibit pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease contexts .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamideC18H22N2O2Similar structure; potential for varied biological activity
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamideC18H22N2O2Structural analog; different reactivity patterns

This comparison illustrates the structural diversity within this class of compounds and their potential implications for biological activity.

Case Studies

  • Neuropathic Pain Models : In a study evaluating new functionalized amino acids as GABA uptake inhibitors, compounds similar to this compound demonstrated significant antinociceptive effects in rodent models of chemotherapy-induced neuropathic pain .
  • Inflammatory Response Modulation : Another study assessed the anti-inflammatory effects of compounds structurally related to this compound. Results showed significant suppression of IL-6 and TNF-α levels in vivo after treatment with these compounds, indicating a strong potential for therapeutic applications in inflammatory diseases .

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